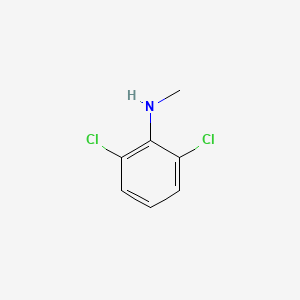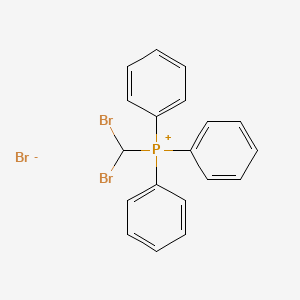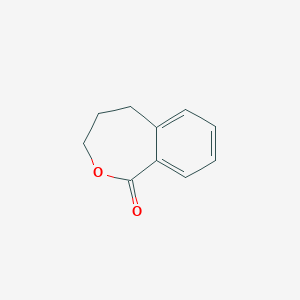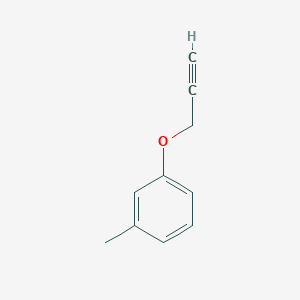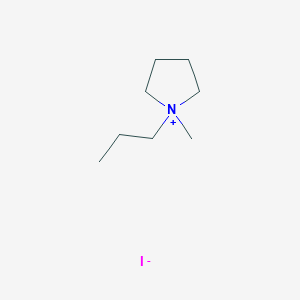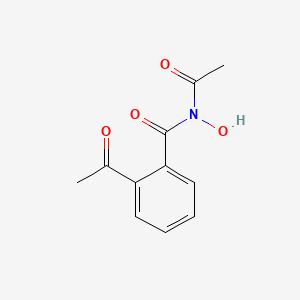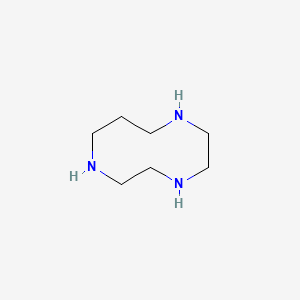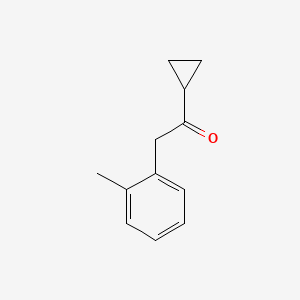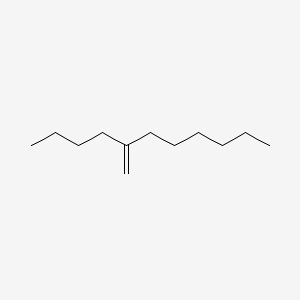
2-Butyl-1-octene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Butyl-1-octene” is a type of organic compound . It has a molecular formula of C12H24 . It is a type of alkene, which is a hydrocarbon with carbon-carbon double bonds .
Synthesis Analysis
The synthesis of compounds similar to “2-Butyl-1-octene” often involves the use of catalysts. For instance, the synthesis of ethylene–norbornene–1-octene terpolymers involves the use of aryloxo- or ketimide-modified half-titanocene catalysts . The synthesis of 1-octene has also been achieved through the palladium-catalyzed telomerizations of 1,3-dienes .
Chemical Reactions Analysis
Chemical reactions involving “2-Butyl-1-octene” or similar compounds can be complex. For instance, the reaction of 1,3-butadiene with 1-octene in the presence of aryloxo- or ketimide-modified half-titanocene catalysts can produce ethylene–norbornene–1-octene terpolymers . The reaction mechanism involves the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
Wirkmechanismus
The mechanism of action for reactions involving “2-Butyl-1-octene” or similar compounds can be complex and is often not fully understood. For example, it is thought that the first step in the oxidation of aromatic alkanes with KMnO4 involves the removal of a hydrogen by one of the oxygens on MnO4(-) in a free-radical reaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
5698-48-6 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
5-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
MEUHELKJCGXSBF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=C)CCCC |
Kanonische SMILES |
CCCCCCC(=C)CCCC |
Andere CAS-Nummern |
5698-48-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-](/img/structure/B3053835.png)
